N-[(2-Chlorophenyl)methyl]hydroxylamine
Description
N-[(2-Chlorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 2-chlorophenyl group attached to the nitrogen atom via a methylene bridge. This compound belongs to a broader class of N-substituted hydroxylamines, which are characterized by their reactivity and biological activity, particularly in modulating oxidative stress and senescence .
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4,9-10H,5H2 |
InChI Key |
JGGBOFLSKGGBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-[(2-Chlorophenyl)methyl]hydroxylamine and their biological activities:
Mechanistic Insights
- Mitochondrial Targeting : N-hydroxylamines, including N-t-butyl and N-benzyl derivatives, reverse age-dependent mitochondrial decay (e.g., aconitase activity, rhodamine-123 accumulation) by scavenging superoxide radicals .
- Oxidant Scavenging: These compounds decrease endogenous oxidants (e.g., measured via 2′,7′-dichlorodihydrofluorescin oxidation) and mitigate hydrogen peroxide-induced senescence .
- Structure-Activity Relationship (SAR): N-Substitution: Essential for activity; O-substituted analogs (e.g., O-t-butyl hydroxylamine) are inactive .
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